

# Spectroscopic data (NMR, IR, MS) of (R)-2-Thienylglycine

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An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-2-Thienylglycine** is a non-proteinogenic  $\alpha$ -amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.<sup>[1]</sup> Its structure, featuring a thiophene ring attached to the  $\alpha$ -carbon of glycine, imparts unique conformational properties and potential for specific biological interactions.<sup>[2]</sup> A thorough understanding of its spectroscopic properties is fundamental for structure verification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-2-Thienylglycine**, grounded in established analytical principles and experimental best practices.

## Molecular Structure and Spectroscopic Overview

The chemical structure of **(R)-2-Thienylglycine** dictates its characteristic spectroscopic fingerprints. The molecule consists of a chiral center, an aromatic thiophene ring, an amino group, and a carboxylic acid group. These functional groups give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of **(R)-2-Thienylglycine**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **(R)-2-Thienylglycine**, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous evidence for its covalent framework.

## Expertise & Experience: Experimental Considerations

The choice of solvent is critical for acquiring high-quality NMR spectra of amino acids. **(R)-2-Thienylglycine** exhibits poor solubility in non-polar organic solvents like chloroform-d (CDCl<sub>3</sub>). Therefore, polar, protic solvents such as deuterium oxide (D<sub>2</sub>O) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) are preferred. D<sub>2</sub>O is an excellent choice as it readily dissolves the zwitterionic form of the amino acid. The labile protons of the amine (-NH<sub>2</sub>) and carboxylic acid (-COOH) groups will exchange with deuterium, causing their signals to disappear from the <sup>1</sup>H NMR spectrum, which simplifies the spectrum and aids in the assignment of other resonances. For observing these exchangeable protons, DMSO-d<sub>6</sub> is the solvent of choice.

Modern high-field NMR spectrometers (e.g., 300-600 MHz) are recommended to achieve optimal signal dispersion, which is particularly useful for resolving the coupling patterns of the thiophene protons.[3][4]

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-2-Thienylglycine** in 0.5-0.7 mL of D<sub>2</sub>O or DMSO-d<sub>6</sub> in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Instrument Setup: Acquire the spectra on an NMR spectrometer operating at a field strength of 300 MHz or higher. For protein and peptide samples, concentrations of 0.5-1.0 mM are often recommended.[5]
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover the range of approximately 0-10 ppm.
  - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- Apply a solvent suppression technique if acquiring in H<sub>2</sub>O with D<sub>2</sub>O lock or if residual H<sub>2</sub>O signal in D<sub>2</sub>O is significant.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the range of approximately 0-200 ppm.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., D<sub>2</sub>O at ~4.79 ppm).

## Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for **(R)-2-Thienylglycine** based on data from closely related structures and general principles of NMR spectroscopy.[\[6\]](#)[\[7\]](#)

Proton ( <sup>1</sup> H)	Expected Chemical Shift (ppm in D <sub>2</sub> O)	Multiplicity	Carbon ( <sup>13</sup> C)	Expected Chemical Shift (ppm)
H- $\alpha$	~5.3 - 5.5	Singlet (s)	C=O	~170 - 175
H-3 (Thiophene)	~7.1 - 7.2	Doublet of doublets (dd)	C- $\alpha$	~55 - 60
H-4 (Thiophene)	~7.0 - 7.1	Triplet (t) or dd	C-2 (Thiophene)	~140 - 145
H-5 (Thiophene)	~7.4 - 7.5	Doublet of doublets (dd)	C-3 (Thiophene)	~125 - 127
NH <sub>2</sub> / COOH	Not observed in D <sub>2</sub> O	-	C-4 (Thiophene)	~126 - 128
C-5 (Thiophene)	~124 - 126			

## Interpretation and Rationale

- <sup>1</sup>H NMR: The  $\alpha$ -proton (H- $\alpha$ ) is expected to appear as a singlet around 5.3-5.5 ppm. Its downfield shift is due to the deshielding effects of the adjacent electron-withdrawing amino and carboxyl groups, as well as the thiophene ring. The three protons on the thiophene ring will appear in the aromatic region (7.0-7.5 ppm) and will exhibit characteristic coupling patterns (doublet of doublets and a triplet) due to spin-spin coupling with each other. The exact splitting will depend on the respective coupling constants (J-values).
- <sup>13</sup>C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (~170-175 ppm). The  $\alpha$ -carbon will resonate around 55-60 ppm. The four carbons of the thiophene ring will appear in the aromatic/olefinic region (~124-145 ppm), with the carbon directly attached to the glycine moiety (C-2) being the most downfield due to the substituent effect.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **(R)-2-Thienylglycine** is characterized by absorptions corresponding to its amino, carboxylic acid, and thiophene moieties.

## Expertise & Experience: Sample Preparation

For solid samples like **(R)-2-Thienylglycine**, two common transmission techniques are the potassium bromide (KBr) pellet method and the Nujol mull.[8][9]

- KBr Pellet: This involves grinding the sample with dry KBr powder and pressing it into a transparent disk.[10] KBr is IR-transparent, so it does not interfere with the sample spectrum. [8] This method is often preferred for obtaining a high-quality, unobstructed spectrum.
- Thin Solid Film: An alternative is to dissolve the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl), and allow the solvent to evaporate, leaving a thin film of the compound.[8][11]

Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation; the solid is simply pressed against an IR-transparent crystal.[10]

## Experimental Protocol: KBr Pellet Method

- Grinding: Finely grind 1-2 mg of **(R)-2-Thienylglycine** using an agate mortar and pestle.[10]
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the ground sample.[10]
- Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .

## Data Presentation: Characteristic Absorption Bands

The IR spectrum will display characteristic bands for the functional groups present.[12][13]

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Type
O-H (Carboxylic Acid)	3300 - 2500 (very broad)	Stretching
N-H (Amino Group)	3200 - 3000 (broad)	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C=O (Carboxylic Acid)	~1710 - 1680	Stretching
N-H (Amine)	~1640 - 1560	Bending (Scissoring)
C=C (Aromatic)	~1600 - 1450	Ring Stretching
C-O (Carboxylic Acid)	~1320 - 1210	Stretching
C-N (Amine)	~1250 - 1020	Stretching

## Interpretation and Rationale

The IR spectrum of an amino acid is dominated by features of its zwitterionic form in the solid state.

- The broad absorption from 3300-2500 cm<sup>-1</sup> is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.
- Overlapping this region, the N-H stretching of the ammonium group (-NH<sub>3</sub><sup>+</sup>) appears as a broad band.
- A strong, sharp peak around 1700 cm<sup>-1</sup> is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.
- The N-H bending vibration appears in the 1640-1560 cm<sup>-1</sup> region.
- Multiple sharp peaks between 1600-1450 cm<sup>-1</sup> are due to the C=C stretching vibrations within the thiophene ring.<sup>[12]</sup> The region below 1400 cm<sup>-1</sup> is the fingerprint region, containing complex vibrations that are unique to the molecule.

## Mass Spectrometry (MS)

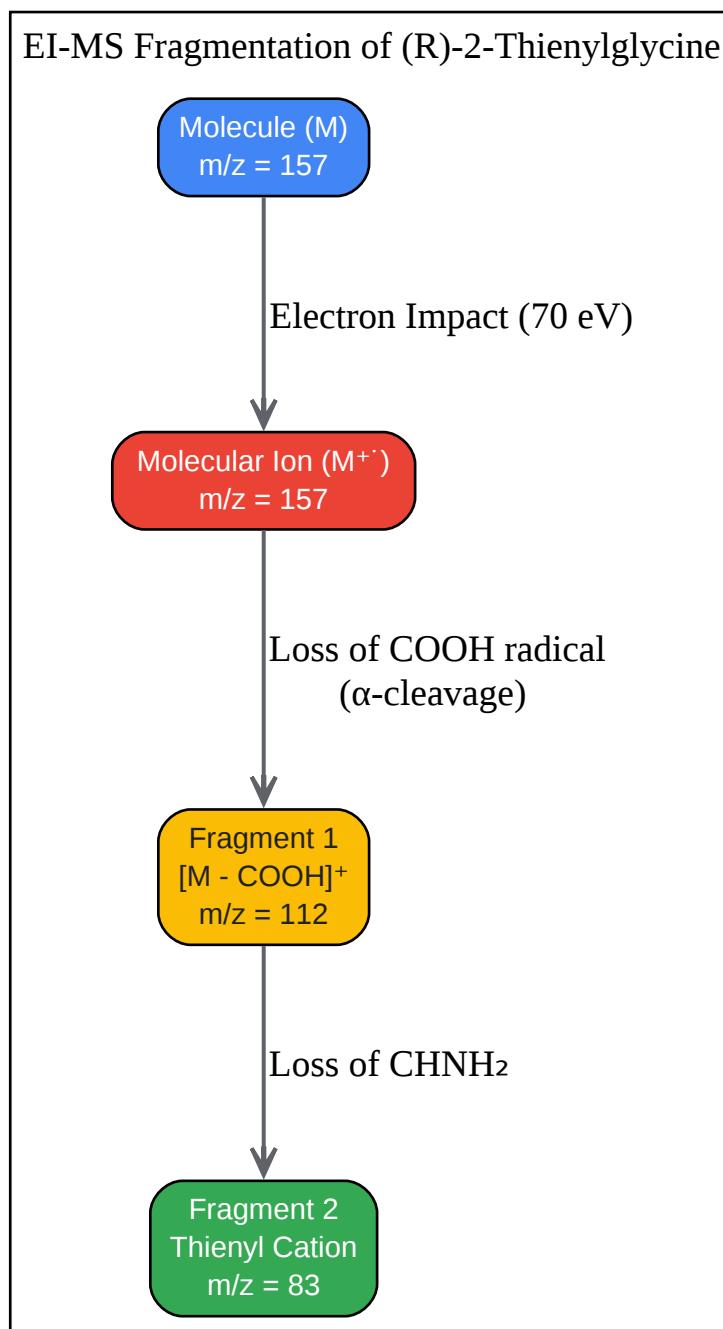
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can be used to confirm its structure.

## Expertise & Experience: Ionization Techniques

Due to the low volatility of amino acids, direct analysis by classical Electron Ionization (EI) mass spectrometry requires a heated inlet system to vaporize the sample, which can sometimes cause thermal decomposition.[\[14\]](#)[\[15\]](#)[\[16\]](#) The use of a heated crucible ion source is a technique to overcome this.[\[14\]](#)[\[15\]](#) Electrospray Ionization (ESI) is a softer ionization technique well-suited for polar, non-volatile molecules like amino acids, and it typically yields the protonated molecule  $[M+H]^+$  as the base peak.

## Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a heated crucible ion source.[\[14\]](#)[\[15\]](#)
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).
- Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .



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Caption: Key fragmentation pathway in EI-MS.

## Data Presentation: Expected Fragments

The molecular weight of **(R)-2-Thienylglycine** is 157.19 g/mol .[\[17\]](#)

m/z Value	Proposed Fragment	Formula	Notes
157	Molecular Ion $[M]^{+}\cdot$	$[C_6H_7NO_2S]^{+}\cdot$	The parent peak, corresponding to the intact molecule minus one electron.
112	$[M - COOH]^{+}$	$[C_5H_6NS]^{+}$	A very common and characteristic fragment for $\alpha$ -amino acids, resulting from the loss of the carboxyl group (45 Da).[18][19]
84	Thienylmethyl cation	$[C_5H_5S]^{+}$	Further fragmentation can lead to ions characteristic of the thiophene moiety.
83	Thienyl cation	$[C_4H_3S]^{+}$	Loss of the entire glycine side chain.

## Interpretation and Rationale

Upon electron impact, **(R)-2-Thienylglycine** will form a molecular ion ( $M^{+}\cdot$ ) at  $m/z = 157$ . The most characteristic fragmentation pathway for  $\alpha$ -amino acids is the  $\alpha$ -cleavage, leading to the loss of the carboxyl group as a radical ( $\cdot COOH$ ).[15][20] This results in a prominent peak at  $m/z = 112$  ( $[M - 45]^{+}$ ). This fragment is often the base peak in the spectrum of  $\alpha$ -amino acids.[18] Further fragmentation of this ion can occur, leading to peaks corresponding to the thiophene ring structure, such as the thienyl cation at  $m/z = 83$ .

## Conclusion

The comprehensive spectroscopic analysis of **(R)-2-Thienylglycine** through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization.  $^1H$  and  $^{13}C$  NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy verifies the presence of the key functional groups (amine, carboxylic acid, and

thiophene ring). Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer a complete spectroscopic profile, essential for any researcher or professional working with this important chiral building block.

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